Ethyl 3-fluoro-5-hydroxybenzoate
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Overview
Description
Ethyl 3-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol It is a derivative of benzoic acid, where the ethyl ester is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-hydroxybenzoate typically involves the esterification of 3-fluoro-5-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:
3-fluoro-5-hydroxybenzoic acid+ethanolacid catalystEthyl 3-fluoro-5-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde or 3-fluoro-5-hydroxybenzoic acid.
Reduction: Formation of 3-fluoro-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-fluoro-5-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 3-fluoro-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position.
Ethyl 3-chloro-5-hydroxybenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 |
InChI Key |
IRXQIJLOHCZSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
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